molecular formula C21H17N5 B11982883 4-(1H-Imidazo(4,5-B)phenazin-2-YL)-N,N-dimethylaniline CAS No. 2417-59-6

4-(1H-Imidazo(4,5-B)phenazin-2-YL)-N,N-dimethylaniline

Cat. No.: B11982883
CAS No.: 2417-59-6
M. Wt: 339.4 g/mol
InChI Key: JBNJQYXGSGATSE-UHFFFAOYSA-N
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Description

4-(1H-Imidazo(4,5-B)phenazin-2-YL)-N,N-dimethylaniline is a complex organic compound that belongs to the class of imidazo-phenazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazo(4,5-B)phenazin-2-YL)-N,N-dimethylaniline typically involves the reaction of 2-hydroxy aromatic aldehydes with phenazine-2,3-diamines in the presence of suitable catalysts. One common method is the use of manganese (III) acetate as a catalyst at room temperature, yielding the desired product in high efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial in industrial settings to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazo(4,5-B)phenazin-2-YL)-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups onto the phenazine ring.

Scientific Research Applications

4-(1H-Imidazo(4,5-B)phenazin-2-YL)-N,N-dimethylaniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-Imidazo(4,5-B)phenazin-2-YL)-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique optical and electronic properties . These interactions can influence various biological pathways, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-Imidazo(4,5-B)phenazin-2-YL)-N,N-dimethylaniline stands out due to its unique combination of structural features and functional groups. Its ability to form stable coordination complexes and exhibit fluorescence makes it particularly valuable in scientific research and industrial applications.

Properties

CAS No.

2417-59-6

Molecular Formula

C21H17N5

Molecular Weight

339.4 g/mol

IUPAC Name

4-(10H-imidazo[4,5-b]phenazin-2-yl)-N,N-dimethylaniline

InChI

InChI=1S/C21H17N5/c1-26(2)14-9-7-13(8-10-14)21-24-19-11-17-18(12-20(19)25-21)23-16-6-4-3-5-15(16)22-17/h3-12,22H,1-2H3

InChI Key

JBNJQYXGSGATSE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2

Origin of Product

United States

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